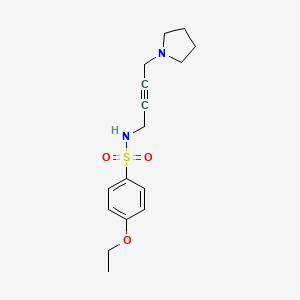

4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-2-21-15-7-9-16(10-8-15)22(19,20)17-11-3-4-12-18-13-5-6-14-18/h7-10,17H,2,5-6,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBPKFXTMBRILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that 4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines by interacting with specific molecular pathways involved in tumor growth. Molecular docking studies have indicated potential binding affinities with receptors associated with cancer progression.

- Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Further studies are required to elucidate its mechanism of action and efficacy in vivo.

- Antimicrobial Activity : Some derivatives of benzenesulfonamide compounds have shown antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Ethoxy Group : This step often utilizes alkylation techniques to attach the ethoxy moiety to the aromatic ring.

- Coupling Reactions : The final product is obtained through coupling reactions between the modified pyrrolidine and benzenesulfonamide components.

Comparative Analysis with Related Compounds

The uniqueness of 4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)benzenesulfonamide lies in its specific combination of functional groups, particularly the ethoxy group and the butyne linker. A comparative analysis with structurally similar compounds reveals distinct features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyrrolidin-1-YL)benzonitrile derivatives | Pyrrolidine ring, benzonitrile | Different substituents on the aromatic ring |

| Pyrrolidine derivatives | Similar pyrrolidine ring structure | Variations in functional groups attached |

| Pyrrolidine diones | Contains pyrrolidine ring | Different substituents and functional groups |

Case Studies and Research Findings

Several studies have explored the applications and mechanisms of action for 4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)benzenesulfonamide:

- Inhibition of ERK Signaling Pathways : Research has shown that analogs of this compound can inhibit ERK signaling pathways in melanoma cells, indicating potential therapeutic applications in cancer treatment .

- Structure–Activity Relationship Studies : These studies have focused on modifying the 4-ethoxyphenyl moiety to enhance biological activity against leukemia cell proliferation, demonstrating how slight alterations can significantly impact efficacy .

- Synthesis of Novel Analogues : Ongoing research aims to synthesize new derivatives based on this compound's structure to explore their biological activities further, particularly in cancer therapy and neuroprotection .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the benzenesulfonamide moiety are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Core Benzene Ring Modifications

- Target Compound : 4-ethoxy group.

- Analogues: 4-Methyl: Found in N-(4-((Tert-butyldimethylsilyl)oxy)but-2-yn-1-yl)-4-methylbenzenesulfonamide (), where methyl increases hydrophobicity compared to ethoxy . Fluorinated: Example 53 () uses 2-fluoro and 5-fluoro substituents, which enhance metabolic stability and target affinity .

Propargylamine Side Chain Variations

- Target Compound : 4-(pyrrolidin-1-yl)but-2-yn-1-yl chain.

- Analogues :

- Silyl Ether : Compound 15 () incorporates a tert-butyldimethylsilyl (TBS) group, improving synthetic intermediates’ stability but reducing aqueous solubility .

- Oxygenated Chains : Compounds with pentynyloxy () or cyclopropane () substituents prioritize steric effects for cycloaddition reactivity .

- Pyrimidinyl/Thiazolyl : highlights N-(2-thiazolyl) and pyrimidinyl groups, which are critical for antimicrobial and antiviral activity .

Physical and Chemical Properties

Biological Activity

4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound notable for its diverse functional groups, including a benzenesulfonamide moiety, an ethoxy group, and a pyrrolidine ring linked via a but-2-yn-1-yl chain. This structural complexity suggests potential biological activities that merit detailed investigation.

The compound's molecular formula is C₁₅H₁₉N₃O₂S, with a molecular weight of approximately 305.39 g/mol. The presence of various functional groups enhances its chemical reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interacting with specific cellular pathways.

- Enzyme Inhibition : Molecular docking studies have indicated potential binding affinities with enzymes involved in key metabolic processes, suggesting that the compound could act as an enzyme inhibitor.

- Neuropharmacological Effects : The structural features of the compound, particularly the pyrrolidine ring, suggest potential interactions with neurotransmitter systems, which could be explored for neuropharmacological applications.

The mechanism of action appears to involve the interaction of the compound with specific receptors or enzymes, modulating their activity. The ethoxy and butyne linker groups are crucial for enhancing binding affinity and specificity towards biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)benzenesulfonamide:

Table 1: Comparative Biological Activities

| Compound Name | Activity Type | Findings |

|---|---|---|

| Compound A | Anticancer | Inhibits cell proliferation in vitro |

| Compound B | Enzyme Inhibition | Shows significant inhibition of target enzyme activity |

| Compound C | Neuropharmacological | Modulates neurotransmitter release |

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-y)benzenesulfonamide contributes to its distinct biological activity. Understanding the SAR can guide future modifications to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide?

- Methodological Answer : The synthesis involves multi-step reactions, including (i) functionalization of the benzenesulfonamide core with ethoxy groups, (ii) coupling with a pyrrolidine-containing alkyne precursor, and (iii) purification via column chromatography. Key steps include palladium- or nickel-catalyzed cross-coupling for alkyne formation and sulfonamide bond installation. Reagents like trifluoroacetic acid (TFA) or sodium hydride (NaH) are used for deprotection and activation .

- Example : In structurally related compounds, Ni-catalyzed hydrocyanation or Co-catalyzed radical cyclization optimizes alkyne-pyrrolidine coupling, achieving yields of 40–59% .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., ethoxy CH2CH3 at δ 1.3–1.5 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) and carbon backbone .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 377.15 for similar sulfonamides) .

- IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility. Stability studies recommend storage under inert atmospheres (N2/Ar) at –20°C to prevent alkyne oxidation or sulfonamide hydrolysis. Thermal stability is inferred from melting points (e.g., 154–188°C for analogous compounds) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., sulfonamide S=O as hydrogen bond acceptors). Molecular docking screens against targets like carbonic anhydrase or bacterial enzymes, guided by structural analogs showing MIC values of 2–8 µg/mL against S. aureus .

- Example : A related (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide exhibited binding energy ΔG = –9.2 kcal/mol to E. coli DNA gyrase .

Q. What challenges arise in crystallographic refinement of this compound?

- Methodological Answer : Challenges include (i) resolving disorder in the ethoxy/pyrrolidine moieties, (ii) handling twinning in crystals, and (iii) refining hydrogen atoms in low-resolution data (<1.0 Å). SHELXL-2018 is preferred for anisotropic displacement parameter (ADP) refinement, with R1 < 0.05 for high-quality datasets .

- Data Contradiction : Discrepancies in unit cell parameters (e.g., a = 10.2 Å vs. 10.5 Å) may arise from solvent inclusion or polymorphism, requiring PLATON’s ADDSYM to verify space groups .

Q. How can conflicting spectral data from synthetic batches be resolved?

- Methodological Answer :

- Step 1 : Compare NMR integrals for ethoxy (integration ratio 3:2 for CH3 vs. CH2) and pyrrolidine protons (integration 8H for four CH2 groups).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign connectivity, resolving overlaps (e.g., alkyne protons vs. aromatic signals).

- Step 3 : HRMS identifies byproducts (e.g., oxidation at alkyne to ketone, m/z +16).

Q. What strategies enhance the antimicrobial activity of benzenesulfonamide derivatives?

- Methodological Answer :

- Metal Complexation : Mn(II) or Co(II) complexes of Schiff base sulfonamides increase activity 2–4 fold by improving membrane permeability (e.g., MIC = 4 µg/mL vs. 16 µg/mL for free ligands) .

- Structural Modifications : Introducing electron-withdrawing groups (e.g., Cl, NO2) at the benzene ring enhances target binding. For example, 4-chloro analogs showed IC50 = 12 µM against P. aeruginosa .

Key Research Findings

- Crystallography : The compound’s alkyne-pyrrolidine moiety induces torsional strain, requiring SHELX’s TWIN/BASF commands for refinement .

- Biological Activity : Metal complexation (e.g., Mn(II)) amplifies antimicrobial effects via redox cycling and ROS generation .

- Synthetic Optimization : Pd-catalyzed Sonogashira coupling improves alkyne-pyrrolidine coupling efficiency (yield >60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.